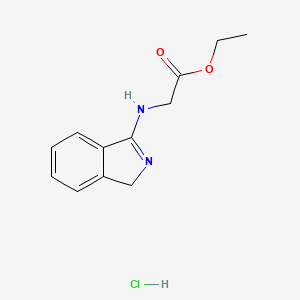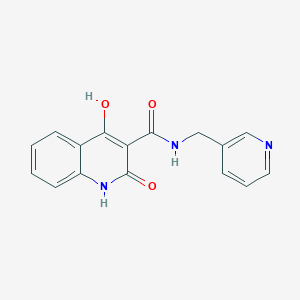![molecular formula C14H17N3O5 B3831746 2-({3-[2-(2-Methylpropanoyl)hydrazinyl]-3-oxopropanoyl}amino)benzoic acid](/img/structure/B3831746.png)
2-({3-[2-(2-Methylpropanoyl)hydrazinyl]-3-oxopropanoyl}amino)benzoic acid
概要
説明
2-({3-[2-(2-Methylpropanoyl)hydrazinyl]-3-oxopropanoyl}amino)benzoic acid is a complex organic compound that belongs to the class of hydrazinyl derivatives This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a hydrazinyl group through a propanoyl bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[2-(2-Methylpropanoyl)hydrazinyl]-3-oxopropanoyl}amino)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-methylpropanoyl hydrazine with 3-oxopropanoic acid to form an intermediate hydrazone. This intermediate is then reacted with 2-aminobenzoic acid under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound suitable for various applications.
化学反応の分析
Types of Reactions
2-({3-[2-(2-Methylpropanoyl)hydrazinyl]-3-oxopropanoyl}amino)benzoic acid can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
科学的研究の応用
2-({3-[2-(2-Methylpropanoyl)hydrazinyl]-3-oxopropanoyl}amino)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-({3-[2-(2-Methylpropanoyl)hydrazinyl]-3-oxopropanoyl}amino)benzoic acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential cellular processes, ultimately resulting in the death of bacterial cells or the inhibition of cancer cell growth.
類似化合物との比較
Similar Compounds
2,3-Dimethoxybenzoic acid: Similar in structure but lacks the hydrazinyl group.
3-Acetoxy-2-methylbenzoic acid: Contains an acetoxy group instead of the hydrazinyl group.
N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide: Shares the benzoic acid moiety but has a different substituent.
Uniqueness
2-({3-[2-(2-Methylpropanoyl)hydrazinyl]-3-oxopropanoyl}amino)benzoic acid is unique due to its specific hydrazinyl and propanoyl groups, which confer distinct chemical and biological properties. These groups enable the compound to participate in a wider range of chemical reactions and enhance its potential as a therapeutic agent.
特性
IUPAC Name |
2-[[3-[2-(2-methylpropanoyl)hydrazinyl]-3-oxopropanoyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5/c1-8(2)13(20)17-16-12(19)7-11(18)15-10-6-4-3-5-9(10)14(21)22/h3-6,8H,7H2,1-2H3,(H,15,18)(H,16,19)(H,17,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFNSKXLWVEXIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NNC(=O)CC(=O)NC1=CC=CC=C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601330105 | |
| Record name | 2-[[3-[2-(2-methylpropanoyl)hydrazinyl]-3-oxopropanoyl]amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601330105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26662236 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
368433-15-2 | |
| Record name | 2-[[3-[2-(2-methylpropanoyl)hydrazinyl]-3-oxopropanoyl]amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601330105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(Z)-3-(2,4-dimethylanilino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B3831665.png)

![N-(2-(2-chlorophenyl)-1-{[(4-chlorophenyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B3831679.png)
![N-[(Z)-1-(1H-benzimidazol-2-yl)propan-2-ylideneamino]benzamide](/img/structure/B3831695.png)

![N-[3-(2,6-dichlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide](/img/structure/B3831716.png)
![2-{[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B3831724.png)
![4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide](/img/structure/B3831725.png)
![N-[(2-imidazol-1-ylphenyl)methyl]-2-methyl-3-(1,2,4-triazol-1-yl)propanamide](/img/structure/B3831728.png)

![2-[[3-[2-(4-Nitrophenyl)sulfonylhydrazinyl]-3-oxopropanoyl]amino]benzoic acid](/img/structure/B3831754.png)

![4-({methyl[4-(1H-pyrazol-1-yl)benzyl]amino}methyl)benzonitrile](/img/structure/B3831760.png)

